molecular formula C18H11NO6S2 B2499487 4-[(5Z)-5-[(4-carboxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid CAS No. 853903-81-8

4-[(5Z)-5-[(4-carboxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid

Cat. No.: B2499487
CAS No.: 853903-81-8
M. Wt: 401.41
InChI Key: VRIRGMHDHGLVFP-AUWJEWJLSA-N
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Description

The compound 4-[(5Z)-5-[(4-carboxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid is a synthetic chemical entity with intriguing properties It features a complex structure comprising a carboxyphenyl group, a thiazolidinone ring, and a hydroxybenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5Z)-5-[(4-carboxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid typically involves multi-step organic reactions. One approach begins with the condensation of 4-carboxybenzaldehyde with a thiazolidine-2-thione derivative under mild acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, followed by cyclization and oxidation to yield the final product.

Industrial Production Methods

Industrial-scale production of this compound necessitates optimization of reaction parameters such as temperature, pH, solvent selection, and catalyst usage. Large-scale reactors and continuous flow processes are often employed to enhance yield and purity. Efficient purification techniques like recrystallization and chromatography are critical to obtain high-quality material.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, to form sulfoxide or sulfone derivatives.

  • Reduction: : Reduction reactions can target the carbonyl groups, leading to alcohol derivatives.

Common Reagents and Conditions

  • Oxidation: : Typical reagents include hydrogen peroxide or m-chloroperbenzoic acid under acidic conditions.

  • Reduction: : Common reducing agents are sodium borohydride or lithium aluminum hydride in aprotic solvents.

  • Substitution: : Electrophilic substitution can be facilitated by reagents like bromine or nitrating mixtures under controlled temperature conditions.

Major Products Formed

Oxidation leads to sulfoxide/sulfone derivatives, reduction yields alcohols, and substitution can introduce halogens, nitro groups, or other electrophilic species into the aromatic ring.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 4-[(5Z)-5-[(4-carboxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid serves as a versatile intermediate for the development of novel compounds with potential pharmaceutical or material science applications.

Biology

Biological studies focus on its role as an enzyme inhibitor or receptor modulator due to its unique structural features. It has shown promise in assays targeting specific proteins involved in metabolic pathways or disease states.

Medicine

In medicinal chemistry, this compound is being explored for its potential therapeutic effects. Preliminary studies suggest it could act as an anti-inflammatory or anticancer agent, attributed to its ability to interact with key molecular targets.

Industry

The compound's stability and reactivity make it suitable for industrial applications, such as in the synthesis of high-performance polymers or as a catalyst in chemical processes.

Mechanism of Action

The mechanism by which 4-[(5Z)-5-[(4-carboxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid exerts its effects involves binding to specific molecular targets such as enzymes or receptors. Its structure allows for interactions with active sites or binding pockets, thereby modulating biological activity. Pathways influenced include those related to oxidative stress, inflammatory responses, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(5Z)-5-[(4-carbomethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid

  • 4-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid

Uniqueness

What sets 4-[(5Z)-5-[(4-carboxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid apart is its distinct combination of functional groups. The presence of the carboxyphenyl and hydroxybenzoic acid moieties confers specific reactivity and binding properties that are not observed in closely related compounds.

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Properties

IUPAC Name

4-[(5Z)-5-[(4-carboxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11NO6S2/c20-13-8-11(5-6-12(13)17(24)25)19-15(21)14(27-18(19)26)7-9-1-3-10(4-2-9)16(22)23/h1-8,20H,(H,22,23)(H,24,25)/b14-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRIRGMHDHGLVFP-AUWJEWJLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)C3=CC(=C(C=C3)C(=O)O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)C3=CC(=C(C=C3)C(=O)O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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